![molecular formula C10H14ClN3O4S B6535751 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride CAS No. 1807977-52-1](/img/structure/B6535751.png)

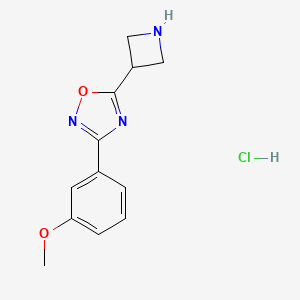

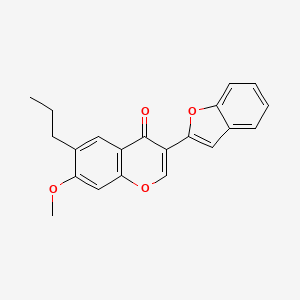

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride” is a heterocyclic compound that contains a furan ring and an oxadiazole ring . Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, oxazoles containing the pertinent heterocyclic systems were obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . This reaction is known as the Van Leusen reaction . The reaction of the starting materials containing acetyl groups in their 2-position with dimethyl acetal and following the treatment by hydroxylamine hydrochloride, desired isoxazole derivatives were obtained .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, and 13C-NMR . Information about structural properties such as bond lengths, bond angles, dihedral angles, and dipole moments, band gap energies, and spectroscopic characteristics were obtained .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the cyclization reactions occurred with good to excellent yields . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is due to the remarkable therapeutic efficacy of furan-related medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Spectroscopic Techniques

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques have been used to analyze 2-acetyl-5-methylfuran, a derivative of furan .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Urease Inhibition

Structure–activity relationship (SAR) revealed that the 2,5-dichloro 4h and 2-chloro 4s moiety containing furan chalcone derivatives may be considered as potential lead reagents for urease inhibition .

Biological Activities

Chalcones, which are a subject of ongoing research, exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .

Mecanismo De Acción

Direcciones Futuras

The future directions in the study of similar compounds involve the development of new drugs. Oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This present review summarized some pharmacological activities and various kinds of synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole, and their derived products .

Propiedades

IUPAC Name |

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S.ClH/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8;/h2-3,5,7H,4,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURNVWGCDGJKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535694.png)

![N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535715.png)

![N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535729.png)

![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6535736.png)

![3-methanesulfonyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6535760.png)

![methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B6535761.png)